Cas no 816-66-0 (4-Methyl-2-oxovaleric Acid)

4-Methyl-2-oxovaleric Acid (also known as 4-Methyl-2-oxopentanoic acid) is a keto acid derivative with the molecular formula C6H10O3. It serves as a key intermediate in biochemical pathways, particularly in leucine metabolism. This compound is valued for its role in organic synthesis and research applications, offering high purity and stability under standard conditions. Its reactive keto and carboxyl functional groups make it useful for derivatization and further chemical modifications. The product is typically supplied as a white to off-white crystalline solid, ensuring consistent performance in laboratory and industrial settings. Proper handling and storage are recommended to maintain its integrity.
4-Methyl-2-oxovaleric Acid structure
4-Methyl-2-oxovaleric Acid structure
商品名:4-Methyl-2-oxovaleric Acid
CAS番号:816-66-0
MF:C6H10O3
メガワット:130.141802310944
MDL:MFCD00066204
CID:39951
PubChem ID:70

4-Methyl-2-oxovaleric Acid 化学的及び物理的性質

名前と識別子

    • 4-Methyl-2-oxopentanoic acid
    • KETOLEUCINE
    • 2-KETO-ISO-CAPROIC ACID
    • 2-KETO-ISO-HEXANOIC ACID
    • 2-KETO-4-METHYL-N-PENTANOIC ACID
    • 2-KETO-4-METHYLPENTANOIC ACID
    • 2-OXO-4-METHYLVALERIC ACID
    • 2-OXOISOCAPROIC ACID
    • A-KETOISOCAPROIC ACID
    • ALPHA-KETOISOCAPROIC ACID
    • 2-keto-isocaproate
    • 4-methyl-2-oxo-pentanoicaci
    • Isopropylpyruvicacid
    • Pentanoic acid, 4-methyl-2-oxo-
    • 4-Methyl-2-oxovaleric Acid
    • KETOISOCAPROIC ACID, ALPHA-(P)
    • α-Methylstyrene MonoMer
    • alpha-ketoisocaproate
    • 2-OXO-4-METHYLPENTANOIC ACID
    • 2-Oxoisocaproate
    • 4-methyl-2-oxopentanoate
    • 2-Oxoisohexanoate
    • alpha-oxoisocaproate
    • alpha-Oxoisohexanoate
    • 4-methyl-2-oxo-pentanoic acid
    • 2-KETOISOCAPROIC ACID
    • Isopropylpyruvic acid
    • 2-ketoisocaproate
    • 2-oxo-4-methylpentanoate
    • .alpha.-Ketoisocaproic acid
    • 2-Keto-
    • 4-Methyl-2-oxopentanoic acid (ACI)
    • Valeric acid, 4-methyl-2-oxo- (8CI)
    • 2-keto-4-Methylvaleric acid
    • 2-Oxoleucine
    • Isobutylglyoxylic acid
    • Ketoisocaproic acid
    • α-Ketoisocaproic acid
    • α-Ketoisocapronic acid
    • α-Oxoisocaproic acid
    • MDL: MFCD00066204
    • インチ: 1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
    • InChIKey: BKAJNAXTPSGJCU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(C)C)=O)O

計算された属性

  • せいみつぶんしりょう: 130.06300
  • どういたいしつりょう: 130.062994
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 54.4
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.055 g/mL at 20 °C(lit.)
  • ゆうかいてん: 8-10 °C
  • ふってん: 85°C/13mmHg(lit.)
  • フラッシュポイント: 83.3 °C
  • 屈折率: n20/D 1.431
  • すいようせい: Soluble in water.
  • PSA: 54.37000
  • LogP: 0.68620
  • ようかいせい: 未確定
  • FEMA: 3871 | 4-METHYL-2-OXOPENTANOIC ACID

4-Methyl-2-oxovaleric Acid セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3265 8/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45
  • 福カードFコード:3-9-13
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:III
  • 包装等級:III
  • リスク用語:R34
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • セキュリティ用語:8
  • TSCA:Yes

4-Methyl-2-oxovaleric Acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4-Methyl-2-oxovaleric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-182826-0.1g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-182826-10.0g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
10.0g
$177.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5071-100mg
4-Methyl-2-oxopentanoic acid
816-66-0
100mg
¥ 499 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-232858A-5g
4-Methyl-2-oxovaleric acid,
816-66-0 ≥95%
5g
¥2143.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65470-100mg
4-methyl-2-oxopentanoic acid
816-66-0 98%
100mg
¥188.0 2022-04-27
Enamine
EN300-182826-2.5g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
2.5g
$68.0 2025-03-21
Enamine
EN300-182826-25.0g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
25.0g
$318.0 2025-03-21
TRC
M220748-10mg
4-Methyl-2-oxovaleric Acid
816-66-0
10mg
$ 46.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M104530-25g
4-Methyl-2-oxovaleric Acid
816-66-0 98%
25g
¥2778.90 2023-09-02
TRC
M220748-50mg
4-Methyl-2-oxovaleric Acid
816-66-0
50mg
$ 53.00 2023-09-07

4-Methyl-2-oxovaleric Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Glutamic acid Catalysts: Catalase ,  Glutamate oxidase Solvents: Water ;  10 h, pH 7.5, 30 °C
リファレンス
Exploration of Transaminase Diversity for the Oxidative Conversion of Natural Amino Acids into 2-Ketoacids and High-Value Chemicals
Li, Tao; Cui, Xuexian; Cui, Yinglu; Sun, Jinyuan; Chen, Yanchun; et al, ACS Catalysis, 2020, 10(14), 7950-7957

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: L-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 8, 30 °C
リファレンス
Production of α-Ketoisocaproate and α-Keto-β-Methylvalerate by Engineered L-Amino Acid Deaminase
Yuan, Yuxiang ; Song, Wei; Liu, Jia; Chen, Xiulai; Luo, Qiuling; et al, ChemCatChem, 2019, 11(10), 2464-2472

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Scalable Electrocatalytic Intermolecular Acylcyanation and Aminocyanation of Alkenes
Kong, Xianqiang ; Chen, Xiaohui; Chen, Yiyi; Cao, Zhong-Yan, Journal of Organic Chemistry, 2022, 87(11), 7013-7021

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
リファレンス
Nickel-catalyzed electrochemical Minisci acylation of aromatic N-heterocycles with α-keto acids via ligand-to-metal electron transfer pathway
Ding, Hang; Xu, Kun ; Zeng, Cheng-Chu, Journal of Catalysis, 2020, 381, 38-43

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-catalyzed double and single carbonylations of β-amino alcohols. Selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones and applications for synthesis of α-oxo carboxylic acids
Imada, Yasushi; Mitsue, Yo; Ike, Kazuo; Washizuka, Ken-ichi; Murahashi, Shun-Ichi, Bulletin of the Chemical Society of Japan, 1996, 69(7), 2079-2090

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Pyridoxal 5′-phosphate ,  L-Glutamic acid ;  30 °C
リファレンス
Photobiocatalytic Cascades for Acylating N-Heterocycles with Natural Amino Acids via the 2-Keto Acids
Cui, Xuexian; Geng, Wen-Chao; Jiang, Huifeng; Wu, Bian, Advanced Synthesis & Catalysis, 2022, 364(23), 4013-4019

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  100 °C
リファレンス
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step
Anderson, James C.; Kalogirou, Andreas S.; Porter, Michael J.; Tizzard, Graham J., Beilstein Journal of Organic Chemistry, 2013, 9, 1737-1744

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  N-Hydroxyphthalimide ,  Lithium perchlorate Solvents: Acetonitrile ,  Water
リファレンス
Electrosynthesis of amino acids from biomass-derived α-hydroxyl acids
Yan, Kaili; Huddleston, Morgan L.; Gerdes, Brett A.; Sun, Yujie, Green Chemistry, 2022, 24(13), 5320-5325

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Total Synthesis of the Natural Herbicide MBH-001 and Analogues
Kuhn, Birgit; Barber, David M.; Dietrich, Hansjoerg; Doeller, Uwe; Hoffmann, Michael G.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2271-2290

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < pH 12, rt; 1 h, pH 11 - 12, rt; rt → 70 °C; 0.5 h, 70 °C; 70 °C → rt
リファレンス
Synthesis of 4-methyl-2-oxo-pentanoic acid
Song, Li-feng; Sun, Chao-hui; Guo, Lin; Yin, Yong-bo; Liu, Yu-shi; et al, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(6), 27-29

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
リファレンス
Facile Synthesis of γ-Butenolides and Maleic Anhydrides via Annulation of α-Keto Acids and Triazenyl Alkynes
Bao, Xiaodong; Zeng, Linwei; Jin, Jian ; Cui, Sunliang, Journal of Organic Chemistry, 2022, 87(5), 2821-2830

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Lower aliphatic 2-oxo acids and their ethyl esters from ethyl esters of 2-hydroxy acids
Kozlowski, Roman; Kubica, Zbigniew; Rzeszotarska, Barbara; Smelka, Leszek; Pietrzynski, Grzegorz, Organic Preparations and Procedures International, 1989, 21(1), 75-82

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxalic acid ,  Water Solvents: Diethyl ether
リファレンス
Lithium aldimines. New synthetic intermediate
Walborsky, Harry M.; Niznik, G. E., Journal of the American Chemical Society, 1969, 91(27),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
リファレンス
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

4-Methyl-2-oxovaleric Acid Raw materials

4-Methyl-2-oxovaleric Acid Preparation Products

4-Methyl-2-oxovaleric Acid 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:816-66-0)4-Methyl-2-oxovaleric acid
2468917
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:816-66-0)4-Methyl-2-oxovaleric Acid
A840181
清らかである:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
価格 ($):248.0/397.0/645.0/1290.0